N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide is a complex organic compound featuring an imidazole ring, an ethoxyethyl group, and a phenylthio propanamide moiety
Synthetic Routes and Reaction Conditions:
Imidazole Derivatives Synthesis: The synthesis of imidazole derivatives often involves the reaction of 1H-imidazole with appropriate alkylating agents. For this compound, the imidazole ring can be functionalized using ethoxyethyl halides under basic conditions.
Phenylthio Propanamide Synthesis: The phenylthio propanamide part can be synthesized by reacting phenylthiol with propanoic acid derivatives in the presence of coupling agents like carbodiimides.
Coupling Reaction: The final step involves coupling the imidazole derivative with the phenylthio propanamide using a suitable coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form phenylsulfinic acid or phenylsulfonic acid.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution Reactions: The ethoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Phenylsulfinic acid, phenylsulfonic acid.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various substituted ethoxyethyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The imidazole ring is known for its biological activity, and this compound could be explored for its biological effects.
Medicine: Potential use in drug development, especially in targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. The imidazole ring can interact with various enzymes and receptors, potentially influencing metabolic pathways. The phenylthio group may also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Imidazole Derivatives: Other compounds containing imidazole rings, such as histamine or imidazole antifungal agents.
Phenylthio Compounds: Compounds with phenylthio groups used in organic synthesis or as intermediates in drug development.
Uniqueness: This compound is unique due to the combination of the imidazole ring, ethoxyethyl group, and phenylthio moiety, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-16(6-13-22-15-4-2-1-3-5-15)18-8-11-21-12-10-19-9-7-17-14-19/h1-5,7,9,14H,6,8,10-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLVPOBEAESJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCOCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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